molecular formula C17H21N5O2 B2400133 8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 376623-79-9

8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2400133
CAS RN: 376623-79-9
M. Wt: 327.388
InChI Key: MAXJMJTUOJMAQF-UHFFFAOYSA-N
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Description

8-(ethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as EMD 57283, is a synthetic compound that belongs to the class of purine derivatives. It is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). EMD 57283 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

Synthesis and Cytotoxic Activity

One application of purine derivatives is in the synthesis of compounds with potential cytotoxic activity. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized from reactions involving similar purine structures, showing growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines. These compounds were potent cytotoxins, with some displaying IC50 values less than 10 nM, indicating their potential application in cancer treatment (Deady et al., 2003).

Antitumor and Vascular Relaxing Effects

Another study involved the synthesis of novel heterocycles, including purino [7,8-g]-6-azapteridines and [1,2,4] triazino [3,2-f] purines, which were tested for their biological activities. These compounds showed activity against P388 leukemia, and some were evaluated for vascular relaxing effects, although they did not show potent activity. This research demonstrates the versatility of purine derivatives in exploring new therapeutic agents with potential antitumor and vascular relaxing properties (Ueda et al., 1987).

Unusual Reactions in Organic Synthesis

Purine derivatives can undergo unusual reactions, providing insights into organic synthesis mechanisms and pathways. A study on the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine demonstrated the formation of unexpected products, highlighting the complexity and potential for discovering new reactions within purine chemistry (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-5-18-16-19-14-13(15(23)21(4)17(24)20(14)3)22(16)10-12-8-6-7-11(2)9-12/h6-9H,5,10H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXJMJTUOJMAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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